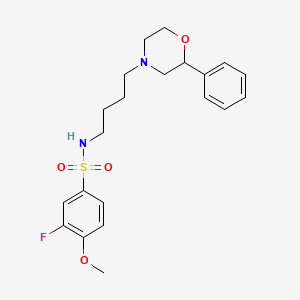

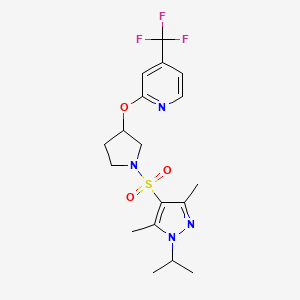

![molecular formula C15H15N3O3S2 B2438396 Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 862975-56-2](/img/structure/B2438396.png)

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H15N3O3S2 and its molecular weight is 349.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, Mohamed (2014) described the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives through interactions with arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature. These compounds have potential applications in medicinal chemistry due to their structural complexity and functional diversity (Mohamed, 2014).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) explored the synthesis and in vitro antimicrobial activity of new pyridine derivatives, showcasing the application of benzothiazole derivatives in developing antimicrobial agents. These compounds exhibited variable and modest activity against investigated bacteria and fungi strains, indicating their potential in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Chemical Transformations

Research also extends to chemical transformations and the synthesis of novel structures. For example, Žugelj et al. (2009) reported on the transformations of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating the flexibility of thiazole derivatives in synthesizing complex heterocyclic structures (Žugelj et al., 2009).

Biological Evaluation

In addition to chemical synthesis, some studies focus on the biological evaluation of synthesized compounds. Shafi, Rajesh, and Senthilkumar (2021) investigated the biological activities of piperidine substituted benzothiazole derivatives, including antibacterial and antifungal activities. This highlights the potential of thiazole derivatives in developing new therapeutic agents (Shafi, Rajesh, & Senthilkumar, 2021).

Mechanism of Action

Target of Action

Compounds containing a benzothiazole nucleus have been found to possess interesting biological activities like antimicrobial , antitubercular , antitumor , antimalarial , anticonvulsant , anthelmintic, analgesic, and anti-inflammatory activity . Therefore, it is plausible that this compound may interact with a variety of biological targets, depending on its specific structure and functional groups.

Mode of Action

It is known that benzothiazole derivatives can interact with various receptors, including enzymes and dna . The presence of the aminothiazole and benzothiazole moieties could potentially allow for interactions with biological targets through hydrogen bonding, pi-stacking, and other non-covalent interactions .

Biochemical Pathways

Given the broad range of biological activities associated with benzothiazole derivatives, it is likely that this compound could affect multiple biochemical pathways, depending on its specific targets .

Pharmacokinetics

The presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution properties .

Result of Action

Given the range of biological activities associated with benzothiazole derivatives, it is likely that this compound could induce a variety of molecular and cellular effects, depending on its specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

Properties

IUPAC Name |

ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-4-21-13(19)12-8(2)16-14(23-12)18-15-17-10-6-5-9(20-3)7-11(10)22-15/h5-7H,4H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOWLSBEWJWRCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2438313.png)

![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)

![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2438318.png)

![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)

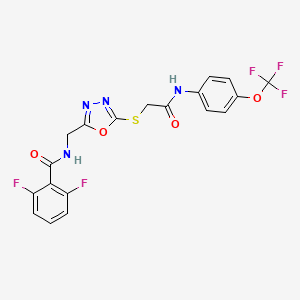

![2-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2438329.png)

![4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B2438333.png)